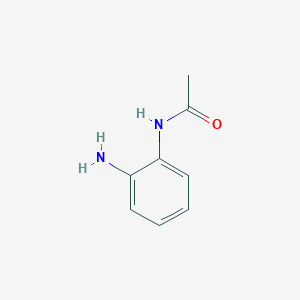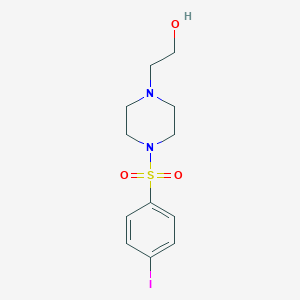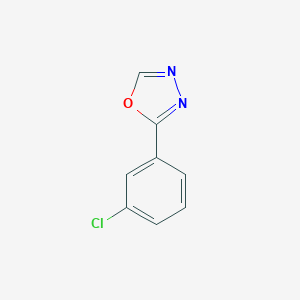![molecular formula C9H8N4 B182792 2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile CAS No. 106345-06-6](/img/structure/B182792.png)
2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile is a chemical compound with the molecular formula C₇H₇N₃ It is known for its unique structure, which includes a pyrrolidine ring and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile typically involves the reaction of pyrrolidine derivatives with cyanomethyl compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile groups can form interactions with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with two nitrile groups attached to a methylene group.
Cyanoacetonitrile: Contains a nitrile group attached to an acetonitrile moiety.
Dicyanomethane: Another compound with two nitrile groups attached to a methane carbon.
Properties
CAS No. |
106345-06-6 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2-[1-(cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4/c10-3-5-13-4-1-2-9(13)8(6-11)7-12/h1-2,4-5H2 |
InChI Key |
RWQPISWIADJOQN-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)N(C1)CC#N |
Canonical SMILES |
C1CC(=C(C#N)C#N)N(C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
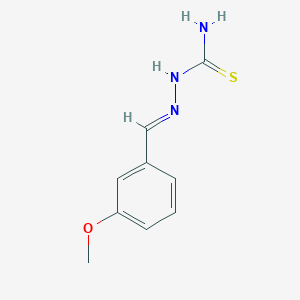
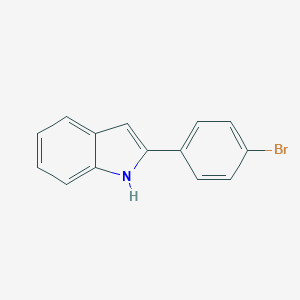

![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)

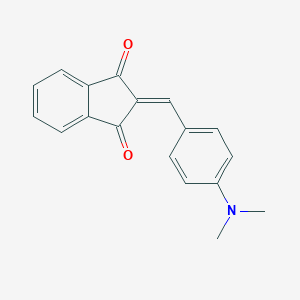

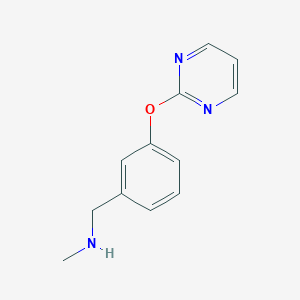
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)
